molecular formula C13H17ClN2O2 B5776137 N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide

N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide

Katalognummer B5776137
Molekulargewicht: 268.74 g/mol
InChI-Schlüssel: NSSCXWVTHCKMIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide, also known as ACPCA, is a chemical compound that has been of great interest to researchers due to its potential applications in various fields. ACPCA is a small molecule that belongs to the class of organic compounds known as amides. It has a molecular weight of 294.77 g/mol and a chemical formula of C14H19ClN2O2.

Wirkmechanismus

N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide works by binding to the active site of GDH, thereby preventing the enzyme from converting glutamate to α-ketoglutarate. This results in a decrease in the levels of glutamate in the brain, which has been shown to have a neuroprotective effect.
Biochemical and Physiological Effects
N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit GDH, N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide has been shown to have antioxidant properties, which may help to protect against oxidative stress in the brain. It has also been shown to have anti-inflammatory effects, which may help to reduce inflammation in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide is its high potency as a GDH inhibitor. This makes it a useful tool for studying the role of GDH in various neurological disorders. However, one of the limitations of N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide is its relatively short half-life, which may limit its effectiveness in certain experiments.

Zukünftige Richtungen

There are several future directions for research on N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide. One area of interest is the development of more potent GDH inhibitors based on the structure of N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide. Another area of interest is the investigation of the potential therapeutic applications of N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide in the treatment of neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Finally, there is also interest in the development of new methods for the synthesis of N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide and related compounds.

Synthesemethoden

N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide can be synthesized through a multi-step process involving the reaction of 4-chloro-3-nitrobenzoic acid with 4,4-dimethyl-3-oxopentanoic acid in the presence of a reducing agent such as zinc and hydrochloric acid. The resulting intermediate is then reacted with 3-aminophenol to form N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide.

Wissenschaftliche Forschungsanwendungen

N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide has been studied extensively for its potential applications in the field of neuroscience. It has been shown to be a potent inhibitor of the enzyme glutamate dehydrogenase (GDH), which plays a critical role in the regulation of glutamate metabolism in the brain. By inhibiting GDH, N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide has been shown to reduce the levels of glutamate in the brain, which has been linked to various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.

Eigenschaften

IUPAC Name

N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-13(2,3)11(17)7-12(18)16-8-4-5-9(14)10(15)6-8/h4-6H,7,15H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSCXWVTHCKMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC(=O)NC1=CC(=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentan-amide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.